Cas no 13212-83-4 (2-Methyl-6-nitroimidazo1,2-apyridine)

2-Methyl-6-nitroimidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-nitroimidazo[1,2-a]pyridine
- 2-methyl-6-nitroH-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine,2-methyl-6-nitro-
- 2-methyl-6-nitro-4-hydroimidazo[1,2-a]pyridine
- 2-methyl-6-nitro-imidazo[1,2-a]pyridine
- 2-Methyl-6-nitroimidazo<1,2-a>pyridin
- SCHEMBL23653213
- AKOS006241781
- 6-nitro-2-methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 2-methyl-6-nitro-
- 13212-83-4
- F20895
- A18157
- AS-8035
- AQ-776/42801444
- CS-0038729
- EN300-156385
- DTXSID20356278
- MFCD05863412
- 2-Methyl-6-nitroimidazo1,2-apyridine
-
- MDL: MFCD05863412
- インチ: InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3
- InChIKey: NAMUPNJGITWKBV-UHFFFAOYSA-N
- ほほえんだ: CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 177.05400
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 63.1Ų
じっけんとくせい
- PSA: 63.12000
- LogP: 2.07410
2-Methyl-6-nitroimidazo1,2-apyridine セキュリティ情報
2-Methyl-6-nitroimidazo1,2-apyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-6-nitroimidazo1,2-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M340618-100mg |
2-Methyl-6-nitroimidazo[1,2-a]pyridine |
13212-83-4 | 100mg |
$ 115.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11990-5g |
2-Methyl-6-nitroimidazo[1,2-a]pyridine |
13212-83-4 | 5g |
¥4060.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11990-500mg |
2-Methyl-6-nitroimidazo[1,2-a]pyridine |
13212-83-4 | 500mg |
¥880.0 | 2021-09-08 | ||
Matrix Scientific | 086004-250mg |
2-Methyl-6-nitroimidazo[1,2-a]pyridine, 97% |
13212-83-4 | 97% | 250mg |
$154.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11990-25g |
2-Methyl-6-nitroimidazo[1,2-a]pyridine |
13212-83-4 | 25g |
¥13510.0 | 2021-09-08 | ||
Matrix Scientific | 086004-100mg |
2-Methyl-6-nitroimidazo[1,2-a]pyridine, 97% |
13212-83-4 | 97% | 100mg |
$90.00 | 2023-09-08 | |
Matrix Scientific | 086004-1g |
2-Methyl-6-nitroimidazo[1,2-a]pyridine, 97% |
13212-83-4 | 97% | 1g |
$221.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109369-1g |
2-Methyl-6-nitroimidazo[1,2-a]pyridine |
13212-83-4 | 98+% | 1g |
¥1915.00 | 2024-08-09 | |
A2B Chem LLC | AA46789-3mg |
Imidazo[1,2-a]pyridine, 2-methyl-6-nitro- |
13212-83-4 | 97 | 3mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AA46789-1mg |
Imidazo[1,2-a]pyridine, 2-methyl-6-nitro- |
13212-83-4 | 97 | 1mg |
$73.00 | 2024-04-20 |
2-Methyl-6-nitroimidazo1,2-apyridine 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
2-Methyl-6-nitroimidazo1,2-apyridineに関する追加情報
Introduction to 2-Methyl-6-nitroimidazo[1,2-apyridine (CAS No: 13212-83-4)
2-Methyl-6-nitroimidazo[1,2-apyridine], identified by its Chemical Abstracts Service (CAS) number 13212-83-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both imidazole and pyridine rings in its molecular framework endows it with distinct electronic and steric characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 2-Methyl-6-nitroimidazo[1,2-apyridine] consists of a fused system of an imidazole ring connected to a pyridine ring, with a methyl group attached to the imidazole ring and a nitro group at the 6-position of the pyridine ring. This configuration contributes to its reactivity and functionality, enabling various chemical modifications that can enhance its pharmacological properties. The nitro group, in particular, serves as a versatile handle for further functionalization, allowing chemists to explore different derivatives with tailored biological activities.
In recent years, 2-Methyl-6-nitroimidazo[1,2-apyridine] has been studied extensively for its potential role in addressing various therapeutic challenges. One of the most promising areas of research is its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The nitro group can be reduced to an amine, leading to the formation of potent kinase inhibitors that show promise in targeting specific pathways implicated in tumor growth and progression.
Moreover, the structural motif of 2-Methyl-6-nitroimidazo[1,2-apyridine] has been explored for its antimicrobial properties. Researchers have identified that modifications at the 2-methyl and 6-nitro positions can significantly enhance the compound's ability to interact with bacterial enzymes, thereby inhibiting bacterial growth. This has opened up new avenues for developing novel antibiotics that can combat drug-resistant strains of bacteria. The ability to fine-tune the electronic properties of the molecule through strategic functionalization makes it an attractive candidate for antimicrobial drug discovery.
The synthesis of 2-Methyl-6-nitroimidazo[1,2-apyridine] involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include condensation reactions between appropriate precursors followed by nitration and methylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and development purposes. The availability of high-quality starting materials and well-established synthetic protocols has facilitated its widespread use in medicinal chemistry laboratories.
One of the key advantages of 2-Methyl-6-nitroimidazo[1,2-apyridine] as a pharmacological scaffold is its flexibility in terms of structural diversification. By introducing different substituents at various positions on the molecule, chemists can generate a library of derivatives with diverse biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify lead compounds for further optimization. The nitro group provides a convenient site for further chemical manipulation, allowing for the introduction of polar or charged functionalities that can improve drug solubility and bioavailability.
Recent studies have also highlighted the potential applications of 2-Methyl-6-nitroimidazo[1,2-apyridine] in neurodegenerative diseases. Research suggests that certain derivatives of this compound can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The ability to interact with specific targets in the central nervous system makes it a promising candidate for developing therapies that can slow down disease progression and improve cognitive function. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
The safety profile of 2-Methyl-6-nitroimidazo[1,2-apyridine] is another critical aspect that has been evaluated through preclinical studies. Toxicological assessments have revealed that moderate doses do not cause significant adverse effects on major organ systems when tested in animal models. However, long-term studies are necessary to fully characterize any potential risks associated with chronic exposure. As with any pharmacologically active compound, careful consideration must be given to dosing regimens and potential side effects before moving into clinical trials.
The future direction of research on 2-Methyl-6-nitroimidazo[1,2-apyridine] is likely to focus on expanding its therapeutic applications through innovative chemical synthesis and structure-based drug design strategies. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into effective clinical treatments. By leveraging cutting-edge technologies such as computational modeling and artificial intelligence-driven drug discovery platforms, researchers aim to accelerate the development pipeline for new drugs based on this promising scaffold.
In conclusion, 2-Methyl-6-nitroimidazo[1,2-apyridine (CAS No: 13212-83-4) represents a versatile and highly interesting compound with significant potential across multiple therapeutic areas including oncology, antimicrobial therapy, neurodegenerative diseases,and beyond. Its unique structural features offer opportunities for extensive chemical modification, enabling the development of novel drugs with improved efficacy and safety profiles. As research continues, this compound is poised to play an increasingly important role in addressing some of medicine's most pressing challenges.
13212-83-4 (2-Methyl-6-nitroimidazo1,2-apyridine) 関連製品
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)
